molecular formula C10H7Cl2N B577978 2,7-Dichloro-8-methylquinoline CAS No. 1215205-97-2

2,7-Dichloro-8-methylquinoline

Cat. No.: B577978
CAS No.: 1215205-97-2
M. Wt: 212.073
InChI Key: FJWUNDFOALTTAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dichloro-8-methylquinoline is a nitrogen-containing heterocyclic aromatic compound. It belongs to the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic, and industrial chemistry. The compound’s molecular formula is C10H7Cl2N, and it has a molecular weight of approximately 212.075 Da .

Safety and Hazards

When handling “2,7-Dichloro-8-methylquinoline”, it is recommended to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn . It is harmful if swallowed and can be irritating to the respiratory system and skin .

Future Directions

The future directions for “2,7-Dichloro-8-methylquinoline” could involve further exploration of its synthesis and biological activities. Given its structural similarity to other quinoline derivatives that have shown promising biological activities, it could be a potential candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-8-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould–Jacobs reaction is a well-known method for constructing the quinoline ring . This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent chlorination to introduce the chlorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound often employs catalytic systems and optimized reaction conditions to enhance yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are increasingly being adopted to make the process more sustainable .

Comparison with Similar Compounds

2,7-Dichloro-8-methylquinoline can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,7-dichloro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWUNDFOALTTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682423
Record name 2,7-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-97-2
Record name 2,7-Dichloro-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.